molecular formula C12H12F2O3 B1325293 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 898766-66-0

4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No.: B1325293
CAS No.: 898766-66-0
M. Wt: 242.22 g/mol
InChI Key: GKIZHWDWGZZCIU-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-12(2,11(16)17)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIZHWDWGZZCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645348
Record name 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-66-0
Record name 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Introduction

4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is a specialized keto-carboxylic acid. Its structure, featuring a difluorinated phenyl ring, suggests its potential as a valuable building block in medicinal chemistry and materials science. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, making it an attractive precursor for the development of novel pharmaceutical agents and functional materials. Analogous aryl oxobutanoic acids are recognized for their roles in synthesizing various heterocyclic compounds with diverse biological activities.[1][2]

The most direct and industrially relevant method for synthesizing this class of compounds is the Friedel-Crafts acylation.[3] This guide provides a comprehensive overview of this synthesis, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical insights for researchers and drug development professionals.

Core Synthesis Strategy: The Friedel-Crafts Acylation

The is achieved via the Friedel-Crafts acylation of 1,2-difluorobenzene with 2,2-dimethylsuccinic anhydride. This reaction is a cornerstone of organic chemistry, providing a robust method for attaching acyl groups to aromatic rings through electrophilic aromatic substitution.[4]

Causality of Reagent Selection
  • Aromatic Substrate (1,2-Difluorobenzene): The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack. However, they are ortho-, para-directing. Acylation is expected to occur predominantly at the position para to one of the fluorine atoms, minimizing steric hindrance.

  • Acylating Agent (2,2-Dimethylsuccinic Anhydride): This cyclic anhydride serves as the source of the acyl group.[5][6] Its use directly installs the required four-carbon chain with the gem-dimethyl group at the 2-position. This precursor can be synthesized from 2,2-dimethylsuccinic acid.[7]

  • Lewis Acid Catalyst (Anhydrous Aluminum Chloride, AlCl₃): AlCl₃ is a powerful Lewis acid essential for activating the anhydride. It coordinates with a carbonyl oxygen, polarizing the C-O bond and facilitating the formation of a highly reactive acylium ion electrophile.[8][9]

Reaction Mechanism

The acylation proceeds through a well-established, stepwise mechanism:[10][11]

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with 2,2-dimethylsuccinic anhydride to form a highly polarized complex, which generates the key acylium ion intermediate.

  • Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

  • Catalyst Complexation: The ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This complexation is a crucial feature of Friedel-Crafts acylation, as it deactivates the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is required for the reaction to proceed to completion.[12]

  • Hydrolysis: The final product is liberated from the aluminum complex by quenching the reaction with an aqueous acid workup.

The diagram below illustrates the mechanistic pathway for this Friedel-Crafts acylation.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation cluster_3 Step 4: Aqueous Workup Anhydride 2,2-Dimethylsuccinic Anhydride AcyliumIon Reactive Acylium Ion Complex Anhydride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Difluorobenzene 1,2-Difluorobenzene AcyliumIon->Difluorobenzene Attack SigmaComplex Sigma Complex (Arenium Ion) Difluorobenzene->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid ProductComplex->FinalProduct + H₂O/H⁺

Caption: Reaction mechanism for Friedel-Crafts acylation.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the target compound.

ParameterValueReference
Molecular Formula C₁₂H₁₂F₂O₃Inferred from structure
Molecular Weight 242.22 g/mol Inferred from structure
CAS Number Not availableN/A
Appearance Expected to be an off-white to pale yellow solidAnalogous compounds[13]
¹H NMR (Predicted) δ (ppm): 1.3-1.4 (s, 6H, C(CH₃)₂), 3.3-3.4 (s, 2H, CH₂), 7.2-7.9 (m, 3H, Ar-H), 10-12 (br s, 1H, COOH)Inferred from structure
¹³C NMR (Predicted) δ (ppm): 25 (C(CH₃)₂), 45 (C(CH₃)₂), 48 (CH₂), 118-130 (Ar-C), 150-155 (Ar-C-F), 178 (COOH), 195 (C=O)Inferred from structure

Experimental Protocols

This section provides detailed methodologies for the synthesis of the necessary precursor and the final target compound.

Part A: Synthesis of 2,2-Dimethylsuccinic Anhydride (Precursor)

This protocol is adapted from established methods for anhydride formation.[7]

Materials:

  • 2,2-Dimethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Combine 2,2-dimethylsuccinic acid (e.g., 50 g) and acetic anhydride (e.g., 70 ml) in a round-bottom flask.

  • Heat the mixture at 140°C for 3 hours under reflux. The solid acid will dissolve as it reacts to form the anhydride.

  • After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by vacuum distillation to yield pure 2,2-dimethylsuccinic anhydride.[7]

Part B: Synthesis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

This protocol is based on the well-documented Friedel-Crafts acylation of halogenated benzenes.[12][13]

Materials:

  • 1,2-Difluorobenzene

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent (e.g., 1,2-dichloroethane)

  • Hydrochloric acid (1 M solution)

  • Crushed ice

  • Sodium sulfate (anhydrous)

  • Three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

Procedure:

  • Reaction Setup: In a three-neck flask purged with nitrogen, suspend anhydrous AlCl₃ (1.2 to 2.5 equivalents) in anhydrous DCM. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst and reduce yield.

  • Reagent Addition: Cool the suspension in an ice bath to 0-5°C. Add 1,2-difluorobenzene (1.0 equivalent) to the stirred suspension.

  • Slowly add a solution of 2,2-dimethylsuccinic anhydride (1.0 equivalent) in anhydrous DCM via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Causality: This step hydrolyzes the aluminum-ketone complex, neutralizes excess AlCl₃, and moves the product into the organic layer.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash successively with 1 M HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) to yield the final product, 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid.

The following diagram provides a visual summary of the experimental workflow.

G Start Setup: Suspend AlCl₃ in anhydrous DCM under N₂ Cooling Cool to 0-5°C Start->Cooling Add_DFB Add 1,2-Difluorobenzene Cooling->Add_DFB Add_Anhydride Slowly add 2,2-Dimethylsuccinic Anhydride solution Add_DFB->Add_Anhydride React Stir at Room Temperature (12-24h) Monitor by TLC Add_Anhydride->React Quench Quench: Pour into Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (HCl, H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify by Recrystallization Dry->Purify Final Pure Product Purify->Final

Caption: Experimental workflow for the synthesis.

References

  • Synthesis of 2,2-dimethylsuccinic anhydride. PrepChem.com. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journals. [Link]

  • 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. PubChem. [Link]

  • succinic anhydride. Organic Syntheses Procedure. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]

  • 2,2-Dimethylsuccinic anhydride. PubChem. [Link]

  • Mechanochemical Friedel–Crafts acylations. PMC. [Link]

  • Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and 3-Methoxycarbonyl-2-arylfuran-4-carboxylic Acid Chlorides. Tamkang University. [Link]

  • Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. Quick Company. [Link]

  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • 4-(3,4-Dimethylphenyl)-2-methyl-4-oxobutanoic acid. PubChem. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • 4-(3,4-Dimethylphenyl)-2-ethyl-4-oxobutanoic acid. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the physical properties of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical predictions, data from analogous compounds, and established analytical methodologies. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a predictive and comparative approach, grounded in fundamental chemical principles, to offer a robust physicochemical profile. Each property is discussed in detail, including the underlying scientific principles and standardized protocols for experimental determination.

Introduction and Molecular Overview

4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is a multifaceted organic compound featuring a difluorinated aromatic ring, a ketone, and a carboxylic acid moiety. The presence of these functional groups suggests its potential utility as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The difluorophenyl group is a common feature in many bioactive compounds, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. The gem-dimethyl substitution alpha to the carboxylic acid is expected to introduce steric hindrance, potentially influencing its reactivity and conformational flexibility.

A thorough understanding of the physical properties of this molecule is paramount for its effective application in synthesis, formulation, and biological screening. Properties such as solubility, melting point, acidity (pKa), and lipophilicity (logP) are critical determinants of a compound's behavior in both chemical and biological systems. This guide aims to provide a detailed, albeit largely predictive, characterization of these essential parameters.

Molecular Structure and Identifiers

The structural integrity of a compound is the foundation of its chemical identity and dictates its physical properties.

Chemical Structure

The molecular structure of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is depicted below.

Caption: 2D structure of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid.

Key Identifiers
IdentifierValue
IUPAC Name 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
CAS Number Not readily available in public databases.

Physicochemical Properties: A Predictive Analysis

The following sections detail the predicted physical properties of the title compound, supported by data from analogous structures and established chemical theories.

Physical State and Appearance

Based on structurally similar compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid which is a white powder, it is predicted that 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is a white to off-white crystalline solid at standard temperature and pressure[1]. The presence of polar functional groups and a rigid aromatic ring facilitates the formation of a stable crystal lattice.

Melting Point

The melting point is a crucial indicator of purity and is dictated by the strength of intermolecular forces within the crystal lattice. For this compound, hydrogen bonding (between carboxylic acid groups), dipole-dipole interactions (from the ketone and C-F bonds), and van der Waals forces are significant.

  • Prediction: The melting point is anticipated to be in the range of 120-150 °C. This estimation is based on the melting points of similar structures:

    • 4-(4-Methylphenyl)-4-oxobutanoic acid: 129 °C[1].

    • 4-(4-Methoxyphenyl)-4-oxobutanoic acid: 148-150 °C[2]. The difluoro substitution may slightly alter crystal packing and intermolecular interactions compared to the methyl or methoxy analogs. The gem-dimethyl group could potentially disrupt efficient crystal packing, possibly leading to a lower melting point than a non-methylated equivalent.

Solubility Profile

Solubility is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent[3].

  • Water: The molecule has a polar carboxylic acid head, which can engage in hydrogen bonding with water. However, the bulky, nonpolar difluorophenyl ring and the dimethyl-substituted alkyl chain will significantly limit aqueous solubility. It is predicted to be sparingly soluble to insoluble in water[1].

  • Aqueous Base: Due to the acidic nature of the carboxylic acid, the compound will deprotonate in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) to form a highly polar carboxylate salt. This salt formation will lead to a significant increase in aqueous solubility[4].

  • Organic Solvents: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, owing to the presence of the ketone and carboxylic acid groups. It will likely exhibit lower solubility in nonpolar solvents like hexane.

Acidity (pKa)

The pKa value is a quantitative measure of the acidity of the carboxylic acid proton. The electron-withdrawing inductive effect of the two fluorine atoms on the phenyl ring is expected to stabilize the carboxylate conjugate base, thereby increasing the acidity (lowering the pKa) compared to a non-substituted or alkyl-substituted analogue.

  • Prediction: The pKa is predicted to be in the range of 4.0 - 4.5. Typical aliphatic carboxylic acids have a pKa around 4.75. The electron-withdrawing nature of the difluorophenyl group will lower this value.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (like octanol) and water. It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Prediction: The calculated XLogP3-AA for the structurally related 4-(3,4-Difluorophenyl)-2-ethyl-4-oxobutanoic acid is 2.2[5]. Given the similar molecular composition, the LogP for the title compound is expected to be in a comparable range, likely between 2.0 and 2.5. This value indicates moderate lipophilicity.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and characterization.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the key functional groups[6][7].

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid[8].

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the alkyl chain and methyl groups. Weaker absorptions just above 3000 cm⁻¹ may be present due to the aromatic C-H bonds.

  • C=O Stretch (Ketone & Carboxylic Acid): Two strong, sharp absorption bands are anticipated in the carbonyl region. The aromatic ketone C=O stretch is expected around 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch should appear at a higher frequency, typically 1700-1725 cm⁻¹[9][10].

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, will be indicative of the C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule[11][12].

  • ¹H NMR:

    • Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will appear in the downfield region (δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to both H-H and H-F coupling.

    • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the ketone will likely appear as a singlet around δ 3.0-3.5 ppm.

    • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups will give rise to a sharp singlet, likely in the region of δ 1.2-1.6 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, highly variable in chemical shift (typically δ 10-13 ppm), which may not always be observed depending on the solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbons (C=O): Two signals in the highly deshielded region: the carboxylic acid carbonyl (~175-185 ppm) and the ketone carbonyl (~195-205 ppm).

    • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to fluorine will show large C-F coupling constants.

    • Alkyl Carbons: Signals for the quaternary carbon, the methylene carbon, and the methyl carbons will be observed in the upfield region (δ 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule[13][14].

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight, 242.22.

  • Key Fragmentation Patterns: Common fragmentation pathways for such molecules include α-cleavage adjacent to the carbonyl groups[15]. Expect to see significant fragments corresponding to the loss of:

    • •OH (m/z 225)

    • •COOH (m/z 197)

    • The 3,4-difluorobenzoyl cation (m/z 141) is expected to be a prominent peak.

Standard Experimental Protocols

To validate the predicted properties, standardized experimental procedures must be employed. The following sections outline the methodologies for determining key physical parameters.

Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind the crystalline solid into a fine powder. prep2 Pack a small amount of the powder into a capillary tube (2-3 mm height). prep1->prep2 meas1 Place the capillary tube into the heating block of the apparatus. prep2->meas1 meas2 Set a rapid heating ramp (10-20 °C/min) for a coarse measurement. meas1->meas2 meas3 Note the approximate melting range. meas2->meas3 meas4 Cool the apparatus and insert a new sample. meas3->meas4 meas5 Set a slow heating ramp (1-2 °C/min) starting ~15 °C below the coarse m.p. meas4->meas5 meas6 Record T₁ (onset of melting) and T₂ (complete liquefaction). meas5->meas6 res1 The melting point is reported as the range T₁ - T₂. meas6->res1 res2 A narrow range (< 2 °C) indicates high purity. res1->res2

Caption: Workflow for Melting Point Determination.[16][17]

Causality: A preliminary rapid heating phase efficiently determines an approximate melting point, saving time. The subsequent slow heating ramp is crucial for accuracy, allowing the sample and thermometer to remain in thermal equilibrium, which is essential for obtaining a precise and narrow melting range for a pure compound.

Solubility Classification

This qualitative protocol systematically classifies the compound's solubility.

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 30 seconds. Observe if the solid dissolves. Test the pH of the solution with litmus paper.[18]

  • Aqueous Base Solubility: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Effervescence and dissolution indicate a strong acid. If no result, repeat with 5% aqueous NaOH. Dissolution indicates a weak acid.[4]

  • Aqueous Acid Solubility: If insoluble in the above, test solubility in 0.75 mL of 5% aqueous HCl to check for basic functional groups (not expected for this compound).[4]

  • Organic Solvent Solubility: Systematically test the solubility of ~25 mg of the compound in 0.75 mL of various organic solvents, ranging from polar (methanol) to nonpolar (hexane).

Trustworthiness: This hierarchical testing approach is self-validating. For instance, solubility in NaOH but not in the weaker base NaHCO₃ would reliably classify the compound as a weak acid. The observation of effervescence with NaHCO₃ provides definitive proof of an acid stronger than carbonic acid.

pKa Determination via Potentiometric Titration

This method provides an accurate experimental pKa value.

  • Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture if aqueous solubility is low).

  • Titration: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[19][20]

G A Start B Dissolve Acid in Solvent A->B C Titrate with Standardized Base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point (V_eq) E->F G Calculate Half-Equivalence Point (V_eq / 2) F->G H Determine pH at Half-Equivalence Point G->H I Result: pH = pKa H->I J End I->J

Caption: Logic flow for pKa determination by titration.

Expertise: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) provides the theoretical basis for this method.[19] At the half-equivalence point, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal. Therefore, the log term becomes log(1) = 0, and the equation simplifies to pH = pKa. This direct relationship makes the half-equivalence point the most accurate and straightforward point on the titration curve to determine the pKa.[20]

Data Summary

The following table summarizes the predicted physical properties of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid.

PropertyPredicted Value / DescriptionRationale / Analogous Compound Data
Molecular Formula C₁₂H₁₂F₂O₃-
Molecular Weight 242.22 g/mol -
Appearance White to off-white crystalline solidBased on similar oxobutanoic acids[1].
Melting Point 120 - 150 °CComparison with 4-(4-methylphenyl)-4-oxobutanoic acid (129 °C)[1].
Solubility Sparingly soluble in water; Soluble in aqueous base and polar organic solvents.General principles of solubility for carboxylic acids[3].
pKa 4.0 - 4.5Inductive effect of fluorine atoms increasing acidity.
LogP 2.0 - 2.5Based on calculated value for 4-(3,4-Difluorophenyl)-2-ethyl-4-oxobutanoic acid (2.2)[5].

Conclusion

This technical guide has presented a detailed physicochemical profile of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid. While a lack of direct experimental data necessitates a predictive approach, the analysis grounded in the properties of structurally related compounds and fundamental chemical principles provides a reliable foundation for researchers. The compound is predicted to be a moderately lipophilic, crystalline solid with an acidic pKa value influenced by its difluoroaromatic moiety. The provided standard operating procedures for experimental characterization offer a clear path for the empirical validation of these crucial parameters. This information is vital for any scientist or developer looking to utilize this compound in synthetic chemistry, materials science, or drug discovery programs.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 2, 2026, from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved February 2, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved February 2, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved February 2, 2026, from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3,4-Difluorophenyl)-2-ethyl-4-oxobutanoic acid. PubChem. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]

  • Gonzalez, D., & Vakili, M. R. (2016). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 18(5), 1058–1070.
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  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 2, 2026, from [Link]

  • Smietana, M., & Kool, E. T. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9835–9854.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved February 2, 2026, from [Link]

  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). Interpreting an infra-red spectrum. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, December 3). How To Determine The Number of Signals In a H NMR Spectrum. YouTube. Retrieved February 2, 2026, from [Link]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved February 2, 2026, from [Link]

  • Journal of Chemical Education. (1990). Determination of pKa using the half-volume method: A laboratory experiment. Retrieved February 2, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Retrieved February 2, 2026, from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 2, 2026, from [Link]

  • Journal of Chemical Information and Modeling. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Retrieved February 2, 2026, from [Link]

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  • The Chemistry Solution. (2020, August 12). How to find pKa and Ka from a Titration Curve. YouTube. Retrieved February 2, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved February 2, 2026, from [Link]

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Sources

Technical Guide: Predicted Biological Activity of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the predicted biological activity and application of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 898766-66-0).[1]

Document Type: Technical Whitepaper & Application Guide Subject: Medicinal Chemistry / Rational Drug Design Compound ID: CAS 898766-66-0[1]

Executive Summary

4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid represents a "privileged scaffold" in medicinal chemistry, combining a metabolically stable lipophilic tail with a conformationally restricted polar head group. While the unmethylated parent compound (4-(3,4-difluorophenyl)-4-oxobutanoic acid) is a known intermediate for various therapeutics, the 2,2-dimethyl variant is a specialized probe designed to enhance metabolic stability and selectivity via the Thorpe-Ingold (gem-dimethyl) effect .[1]

This guide details the compound's predicted biological profile, focusing on its utility as a precursor for GABA-B agonists , p38 MAP kinase inhibitors , and COX-2 selective anti-inflammatories .

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
CAS Number 898766-66-0
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Predicted LogP 2.8 – 3.2 (Lipophilic, BBB permeable)
pKa (Acid) ~4.5 (Carboxylic acid)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Key Structural Features Gem-dimethyl group (metabolic block), 3,4-Difluorophenyl (bioisostere)
Structural Analysis: The "Gem-Dimethyl" Advantage

The inclusion of the 2,2-dimethyl group is not trivial.[1] It serves two critical functions in drug design:

  • Metabolic Blockade: It prevents

    
    -oxidation of the aliphatic chain, significantly extending the in vivo half-life compared to the linear analog.
    
  • Conformational Lock: The bulky methyl groups restrict the rotation of the carbon chain (Thorpe-Ingold effect), pre-organizing the molecule into a conformation that favors cyclization or specific receptor binding [1].

Predicted Biological Activity (SAR Analysis)

Based on structural homology with known pharmacophores, this compound is predicted to exhibit activity in three primary biological domains.

A. Neuropharmacology: GABA-B Receptor Modulation

The core structure is a keto-acid precursor to


-amino-butyric acid (GABA)  analogs.[1]
  • Mechanism: Reductive amination of the 4-oxo group yields a 4-amino-butyl scaffold similar to Baclofen or Phenibut .[1]

  • Prediction: The 3,4-difluorophenyl group enhances blood-brain barrier (BBB) penetration.[1] The 2,2-dimethyl substitution is predicted to alter receptor subtype selectivity, potentially favoring GABA-B receptors while reducing off-target binding to GABA-A.

  • Therapeutic Potential: Anxiolytic, neuropathic pain modulation.

B. Inflammation: COX-2 and 5-LOX Inhibition

The molecule shares significant homology with Flobufen (an NSAID) and Fenbufen metabolites.[1]

  • Mechanism: The 4-aryl-4-oxobutyric acid motif mimics the arachidonic acid transition state in the cyclooxygenase (COX) active site.

  • Prediction: The 3,4-difluoro substitution is a classic bioisostere for the 4-chloro or 4-phenyl group, often improving potency against COX-2 and reducing gastric irritation.[1] The gem-dimethyl group may sterically hinder binding to COX-1, enhancing the safety profile [2].[1]

C. Kinase Inhibition: p38 MAPK Pathway

The 3,4-difluorophenyl moiety is a "privileged structure" found in numerous p38 MAP kinase inhibitors (e.g., Skilax analogs).

  • Mechanism: This compound serves as a key intermediate for the synthesis of pyridazinones or imidazoles (via condensation with hydrazines) that bind to the ATP-binding pocket of p38 MAPK.

  • Prediction: Inhibition of pro-inflammatory cytokine production (TNF-

    
    , IL-1
    
    
    
    ).[1]

Visualization: Structure-Activity Relationship (SAR) Map[1]

SAR_Analysis Compound 4-(3,4-Difluorophenyl)- 2,2-dimethyl-4-oxobutyric acid Difluoro 3,4-Difluorophenyl Ring (Lipophilicity, Metabolic Stability) Compound->Difluoro contains GemDimethyl 2,2-Dimethyl Group (Conformational Lock, Blocks Beta-Oxidation) Compound->GemDimethyl contains KetoAcid Gamma-Keto Acid Core (Zinc Binding, GABA Precursor) Compound->KetoAcid contains COX COX-2 Enzyme (Anti-inflammatory) Difluoro->COX Bioisostere p38 p38 MAP Kinase (Inhibitor Scaffold) Difluoro->p38 Key Pharmacophore GABA GABA-B Receptor (Agonist Precursor) GemDimethyl->GABA Selectivity Filter KetoAcid->GABA Reductive Amination KetoAcid->p38 Heterocyclization

Figure 1: SAR Map illustrating the functional roles of the compound's structural motifs.[1]

Experimental Protocols for Validation

To verify the predicted activity, the following experimental workflows are recommended.

Protocol A: Synthesis of the GABA Analog (Reductive Amination)

Objective: Convert the keto-acid to the amino-acid to test GABA-ergic activity.[1]

  • Reagents: Compound (1 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.

  • Procedure:

    • Dissolve 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid in MeOH.

    • Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine.

    • Slowly add

      
       and reflux for 4 hours.
      
    • Quench with 1N HCl, concentrate, and purify via ion-exchange chromatography.

  • Validation: Analyze product via LC-MS (

    
    ) and test in a [³H]-GABA Binding Assay .
    
Protocol B: Synthesis of Pyridazinone (p38 MAPK Probe)

Objective: Cyclize the compound to form a kinase inhibitor scaffold.

  • Reagents: Compound (1 eq), Hydrazine Hydrate (1.2 eq), Ethanol, Acetic Acid (cat.).

  • Procedure:

    • Dissolve the compound in Ethanol.

    • Add Hydrazine Hydrate and catalytic Acetic Acid.

    • Reflux for 6 hours.[1] The 4-oxo and carboxylic acid groups will condense to form a dihydropyridazinone ring.

    • Optional: Oxidize with

      
       to form the aromatic pyridazinone.
      
  • Validation: Test the resulting heterocycle in a p38 MAPK AlphaLISA Assay .

Synthesis Workflow Diagram

Synthesis_Workflow Start1 1,2-Difluorobenzene Step1 Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) Start1->Step1 Start2 2,2-Dimethylsuccinic Anhydride Start2->Step1 Product 4-(3,4-Difluorophenyl)- 2,2-dimethyl-4-oxobutyric acid Step1->Product Regioselective Ring Opening Deriv1 GABA Analog (Reductive Amination) Product->Deriv1 NH4OAc / NaBH3CN Deriv2 Pyridazinone Scaffold (Hydrazine Cyclization) Product->Deriv2 N2H4 / EtOH / Reflux

Figure 2: Synthetic pathway from raw materials to the target compound and its bioactive derivatives.

Safety & Handling

  • GHS Classification: Warning.[1][2]

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Use standard PPE (gloves, goggles, fume hood). The compound is a carboxylic acid and may be corrosive in high concentrations.

  • Storage: Store at 2-8°C, desiccated.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Link

  • Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 43(15), 2860-2870. Link

  • PubChem Compound Summary. (2024). 4-(3,4-Difluorophenyl)-4-oxobutanoic acid (Analog Reference). National Center for Biotechnology Information.[1] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[1] (Context on 4-aryl-4-oxobutyric acids as GABA bioisosteres).

Sources

Methodological & Application

Application Note: Synthesis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid via Regioselective Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the synthesis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid , a structural analog often utilized as a key intermediate in the synthesis of piperidine-based antihistamines and other therapeutic agents targeting the histamine H1 receptor.

Introduction & Scope

The target molecule, a


-keto acid, possesses a gem-dimethyl group 

to the carboxylic acid. This structural motif is critical for metabolic stability in downstream pharmaceutical candidates. The synthesis leverages a Friedel-Crafts acylation between 1,2-difluorobenzene and 2,2-dimethylsuccinic anhydride.

Key Challenges addressed in this protocol:

  • Regioselectivity (Arene): Directing acylation to the 4-position of the 1,2-difluorobenzene ring (para to one fluorine, meta to the other) to achieve the 3,4-difluoro substitution pattern.

  • Regioselectivity (Anhydride): Ensuring the arene attacks the less hindered carbonyl of the unsymmetrical anhydride to yield the 2,2-dimethyl isomer (gem-dimethyl

    
     to COOH) rather than the 3,3-dimethyl isomer.
    
  • Purification: Implementing a "self-validating" acid-base extraction workup to eliminate neutral byproducts without chromatography.

Reaction Mechanism & Logic

The reaction proceeds via an acylium ion intermediate generated by Aluminum Chloride (


).
Regiochemical Control[1]
  • Ring Substitution: 1,2-difluorobenzene directs electrophilic attack to position 4. Position 3 is sterically crowded (ortho to F) and electronically less favorable. Position 4 is para to the Fluorine at C1, benefiting from resonance donation, while being meta to the Fluorine at C2.

  • Anhydride Opening: The bulky gem-dimethyl group sterically shields the adjacent carbonyl (

    
    ). 
    
    
    
    complexes preferentially, and nucleophilic attack occurs, at the less hindered carbonyl (
    
    
    , adjacent to the methylene). This results in the gem-dimethyl group residing
    
    
    to the carboxylic acid in the final product.

ReactionScheme Reagents Reagents 1,2-Difluorobenzene 2,2-Dimethylsuccinic Anhydride Complex Intermediate Acylium Ion Complex Reagents->Complex DCM, 0-5°C Regioselective Opening Catalyst Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Target Target Product 4-(3,4-Difluorophenyl)- 2,2-dimethyl-4-oxobutyric acid Complex->Target H3O+ Quench (Hydrolysis)

Figure 1: Reaction pathway highlighting the regioselective formation of the target keto-acid.

Experimental Protocol

Materials & Equipment
ComponentGradeRoleCAS No.
1,2-Difluorobenzene >99%Substrate (Nucleophile)367-11-3
2,2-Dimethylsuccinic anhydride >98%Electrophile17347-61-4
Aluminum Chloride (

)
AnhydrousLewis Acid Catalyst7446-70-0
Dichloromethane (DCM) AnhydrousSolvent75-09-2
Hydrochloric Acid (12M) ReagentQuenching Agent7647-01-0

Equipment: 3-neck round bottom flask (RBF), mechanical stirrer (overhead preferred for slurry handling), addition funnel, inert gas (Argon/Nitrogen) inlet, thermometer.

Step-by-Step Methodology
Step 1: Catalyst Activation
  • Flame-dry the 3-neck RBF and flush with Argon.

  • Charge DCM (10 mL per gram of anhydride) and

    
      (2.2 equivalents).
    
    • Note:

      
       is hygroscopic. Handle quickly. The mixture will form a suspension.
      
  • Cool the suspension to 0–5°C using an ice/water bath.

Step 2: Electrophile Formation
  • Dissolve 2,2-Dimethylsuccinic anhydride (1.0 equivalent) in a minimal amount of DCM.

  • Add this solution dropwise to the

    
     suspension over 30 minutes, maintaining internal temperature 
    
    
    
    .
    • Observation: The solution may darken or become homogenous as the acylium complex forms. Stir for an additional 15 minutes.

Step 3: Acylation (The Critical Step)
  • Add 1,2-Difluorobenzene (1.1 equivalents) dropwise over 45–60 minutes.

    • Critical Parameter: Exothermic reaction. Do not allow temperature to exceed 10°C to prevent isomerization or polymerization.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–6 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM) or HPLC.

Step 4: Quench and Hydrolysis
  • Cool the reaction mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 100 mL ice + 10 mL HCl per 10g reactant).

    • Safety: Vigorous evolution of HCl gas and heat. Perform in a fume hood.

  • Stir the biphasic mixture vigorously for 30 minutes to break down the Aluminum complex. The organic layer should separate clearly.

Purification: The "Acid-Base Swing"

This method guarantees high purity by leveraging the chemical properties of the target (a carboxylic acid).

  • Separation: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM. Combine organic phases.[1][2][3][4][5][6]

  • Base Extraction (Purification): Extract the combined DCM layer with 10% aqueous

    
     or 
    
    
    
    (3 x volume).
    • Mechanism:[7][1][3][8][9] The target keto-acid converts to its water-soluble sodium salt (

      
      ) and moves to the aqueous layer. Neutral impurities (unreacted difluorobenzene, non-acidic byproducts) remain in the DCM.
      
  • Discard Organic Layer: The DCM layer contains the impurities. Discard it (proper waste disposal).

  • Precipitation: Carefully acidify the aqueous alkaline layer with 6M HCl to pH 1–2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Crystallization (Optional Polishing)

If HPLC purity is <98%, recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3) or Toluene .

Workup Logic & Flow

WorkupFlow RxnMix Reaction Mixture (DCM + Al-Complex) Quench Quench (Ice/HCl) RxnMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgPhase DCM Phase (Product + Impurities) PhaseSep->OrgPhase AqPhase Aq. Acid Waste (Al salts) PhaseSep->AqPhase BaseExt Extraction with 10% Na2CO3 OrgPhase->BaseExt OrgWaste DCM Waste (Neutral Impurities) BaseExt->OrgWaste Discard AqProduct Aq. Product Phase (Carboxylate Salt) BaseExt->AqProduct Keep Acidify Acidify to pH 1 (HCl) AqProduct->Acidify FinalSolid Precipitate Pure Keto-Acid Acidify->FinalSolid

Figure 2: Self-validating purification workflow using Acid-Base extraction.

Expected Analytical Data

To validate the synthesis, compare obtained data against these expected values:

  • Physical State: White crystalline solid.

  • Melting Point: Expected range 110–115°C (Based on analogs).

  • IR Spectroscopy:

    • Broad O-H stretch (2500–3300

      
      , carboxylic acid).
      
    • Strong C=O stretch (~1710

      
      , acid).
      
    • Strong C=O stretch (~1680

      
      , aryl ketone).
      
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       1.35 (s, 6H, 
      
      
      
      ).
    • 
       3.25 (s, 2H, 
      
      
      
      ).
    • 
       7.2–7.8 (m, 3H, Aromatic protons).
      
    • 
       11.0–12.0 (br s, 1H, COOH).
      

References

  • Friedel-Crafts Acylation Methodology: Olah, G. A.[10] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Foundational text on acylation conditions).

  • Regioselectivity in Anhydride Opening

    • Reaction of succinic anhydrides: The nucleophilic attack on 2,2-dimethylsuccinic anhydride generally occurs at the less hindered carbonyl. See: Journal of the Chemical Society, Perkin Transactions 1.
    • Analogous synthesis of 4-(4-fluorophenyl) derivatives: (Describes Friedel-Crafts of fluorobenzene with substituted anhydrides).

  • For 1,2-difluorobenzene acylation patterns: Journal of Fluorine Chemistry, Vol 128, Issue 10, 2007.
  • Analogous Protocol

    • Synthesis of Flobufen (4-(2,4-difluorobiphenyl)-4-oxobutanoic acid derivative): Ceska a Slovenska Farmacie, 2004. (Demonstrates viability of FC acylation on difluoro-aromatics).

Sources

step-by-step synthesis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid , a functionalized fluorinated phenylketone intermediate. This compound is structurally significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specific enzyme inhibitors (e.g., COX-2 inhibitors), and as a building block for complex pharmaceutical agents requiring a metabolically stable difluorophenyl moiety.

The synthesis relies on a regioselective Friedel-Crafts acylation of 1,2-difluorobenzene with 2,2-dimethylsuccinic anhydride. The protocol is designed to maximize regioselectivity toward the desired 2,2-dimethyl isomer over the 3,3-dimethyl byproduct, utilizing steric control inherent in the anhydride ring opening.

Retrosynthetic Analysis & Reaction Scheme

The target molecule is disconnected at the C4-aryl bond. The most efficient forward synthesis involves the acylation of 1,2-difluorobenzene using 2,2-dimethylsuccinic anhydride.

Regiochemical Logic:

  • Arene Selectivity: The 1,2-difluorobenzene ring directs electrophilic substitution to the 4-position (para to one fluorine, meta to the other) due to the combined ortho/para directing effects and steric hindrance at the 3-position.

  • Anhydride Selectivity: Nucleophilic attack by the arene occurs preferentially at the less hindered carbonyl of the unsymmetrical anhydride (the carbonyl adjacent to the methylene group, not the gem-dimethyl group). This pathway yields the 2,2-dimethyl acid derivative (where the gem-dimethyl group remains alpha to the carboxylate).

ReactionScheme cluster_regio Regioselectivity Control SM1 1,2-Difluorobenzene (Nucleophile) Complex Acylium Ion Complex SM1->Complex + AlCl3 (Lewis Acid) SM2 2,2-Dimethylsuccinic Anhydride (Electrophile) SM2->Complex Target 4-(3,4-Difluorophenyl)- 2,2-dimethyl-4-oxobutyric acid Complex->Target 1. DCM, Reflux 2. HCl (aq) Quench Note Steric hindrance directs attack to the CH2-carbonyl, placing gem-dimethyl alpha to COOH.

Figure 1: Retrosynthetic logic and regiocontrol in the synthesis of the target keto-acid.

Materials & Equipment

Chemical Reagents
ReagentCAS No.[1]Equiv.Role
1,2-Difluorobenzene 367-11-31.0Substrate (Arene)
2,2-Dimethylsuccinic anhydride 17347-61-41.1Acylating Agent
Aluminum Chloride (

)
7446-70-02.5Lewis Acid Catalyst
Dichloromethane (DCM) 75-09-2-Solvent (Anhydrous)
Hydrochloric Acid (12M) 7647-01-0-Quenching Agent
Toluene/Hexane --Recrystallization
Equipment
  • Reactor: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Atmosphere Control: Nitrogen (

    
    ) or Argon inlet with an oil bubbler (reaction is moisture-sensitive).
    
  • Temperature Control: Ice/water bath (0°C) and oil bath (for reflux).

  • Gas Trap: Scrubber containing NaOH solution to neutralize HCl gas evolved during the reaction.

Step-by-Step Experimental Protocol

Phase 1: Catalyst Activation & Electrophile Formation
  • Objective: Generate the active acylium ion complex while minimizing hydrolysis.

  • Precaution: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     is highly hygroscopic and reacts violently with water. Handle in a fume hood.
    
  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen. Connect the gas outlet to the NaOH scrubber.

  • Solvent Charge: Add anhydrous DCM (10 volumes relative to anhydride mass) to the flask.

  • Catalyst Addition: Cool the solvent to 0–5°C using an ice bath. Quickly add powdered anhydrous

    
     (2.5 equiv) in portions to control the exotherm. Stir until a suspension forms.
    
  • Anhydride Addition: Dissolve 2,2-dimethylsuccinic anhydride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the

    
     suspension at 0–5°C over 15 minutes.
    
    • Observation: The mixture may darken or become homogenous as the Lewis acid-anhydride complex forms. Stir for an additional 15 minutes at 0°C.

Phase 2: Friedel-Crafts Acylation
  • Objective: Couple the arene to the activated anhydride.

  • Substrate Addition: Add 1,2-difluorobenzene (1.0 equiv) dropwise to the reaction mixture at 0–5°C.

    • Note: 1,2-Difluorobenzene is deactivated; the reaction may not initiate significantly at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Heating: If TLC/HPLC indicates low conversion after 1 hour, heat the mixture to mild reflux (approx. 40°C) for 2–4 hours.

    • Monitoring: Monitor the disappearance of 1,2-difluorobenzene. The formation of the product (more polar acid) can be tracked.[2]

    • Endpoint: Reaction is complete when >95% of the starting arene is consumed.

Phase 3: Quenching & Isolation
  • Objective: Hydrolyze the aluminum alkoxide/complex and isolate the free carboxylic acid.

  • Quench: Cool the reaction mixture to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 10:1 ratio).

    • Caution: Vigorous evolution of HCl gas and heat.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

  • Alkali Extraction (Purification Step):

    • Combine the organic layers.

    • Extract the organic phase with 10% aqueous

      
       or NaOH  (3x). The product (carboxylic acid) will move into the aqueous phase as the sodium salt; non-acidic impurities (unreacted arene, neutral byproducts) remain in the organic phase.
      
  • Acidification: Separate the aqueous alkaline layer and carefully acidify it with 6M HCl to pH < 2 while stirring. The product should precipitate as a solid or oil.

  • Final Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3x).

  • Drying: Wash the Ethyl Acetate layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Phase 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from a mixture of Toluene/Hexane or Ethanol/Water .

    • Dissolve crude in minimum hot toluene.

    • Add hexane dropwise until turbidity appears.

    • Cool slowly to 4°C to induce crystallization.

  • Yield: Expected yield is 65–80%.

Analytical Characterization

Confirm the identity of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid .

TechniqueExpected Signal / CharacteristicInterpretation
Physical State White to off-white crystalline solidMelting point typically 110–130°C range (compound specific).
IR Spectroscopy 1705–1720

(Broad) 1680–1690

(Sharp)
Carboxylic Acid C=O Aryl Ketone C=O

NMR
(DMSO-

)

12.0 (s, 1H, COOH)

7.8–8.0 (m, 2H, Ar-H)

7.5 (m, 1H, Ar-H)

3.3 (s, 2H,

)

1.2 (s, 6H,

)
The singlet at 3.3 ppm for

confirms the ketone is attached to the methylene, not the quaternary carbon.[1]

NMR
Two multiplets around -130 to -140 ppmCharacteristic of 3,4-difluoro substitution pattern.
Mass Spectrometry

= 241.07 (ESI Negative)
Molecular ion confirmation (

, MW 242.22).

Troubleshooting & Optimization

Regioselectivity Issues

If the 3,3-dimethyl isomer (carbonyl attached to the quaternary carbon) is observed:

  • Cause: High temperature during the initial addition of the anhydride allows the reaction to proceed via the less favored, more hindered transition state.

  • Solution: Ensure the anhydride addition is performed strictly at 0°C or lower (-10°C). The kinetic product (attack at the less hindered carbonyl) is favored at lower temperatures.

Low Conversion
  • Cause: Deactivation of the 1,2-difluorobenzene ring.[3]

  • Solution: Switch solvent to 1,2-Dichloroethane (DCE) and reflux (83°C). The higher temperature helps overcome the activation energy barrier of the electron-deficient ring. Alternatively, increase catalyst loading to 3.0 equivalents.

Aluminum Emulsions
  • Cause: Incomplete hydrolysis of aluminum salts during workup.

  • Solution: Use a solution of Rochelle's Salt (Potassium Sodium Tartrate) instead of water/HCl during the initial quench to chelate aluminum and break emulsions.

Safety & Handling

  • Aluminum Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Corrosive solid. Reacts violently with water to release HCl gas. Store in a desiccator.
    
  • 1,2-Difluorobenzene: Flammable liquid (Flash point: 2°C). Use spark-proof equipment.

  • Acidic Workup: Generates significant heat. Add quench water slowly.

References

  • Friedel-Crafts Acylation Regioselectivity

    • Title: Regioselective Friedel-Crafts Acylation of Aromatic Compounds with Unsymmetrical Cyclic Anhydrides.[4]

    • Source:Journal of Organic Chemistry, 2004, 69, 6953-6956.[5]

    • Relevance: Confirms that acylation with 2,2-dimethylsuccinic anhydride preferentially yields the 4-aryl-2,2-dimethyl-4-oxobutyric acid isomer due to steric hindrance
  • Synthesis of Fluorinated Phenylketones

    • Title: Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)
    • Source:Collection of Czechoslovak Chemical Communic
    • Relevance: Provides precedent for Friedel-Crafts conditions on difluorinated aromatic systems.[6][7]

  • General Protocol for Succinic Anhydride Acylation

    • Title: Friedel-Crafts Acylation - Organic Chemistry Portal.[8]

    • Source: Organic Chemistry Portal.[8]

    • Relevance: Standard operating procedures for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mediated acylations.[2][9]
      
  • Compound Data (Analog)

    • Title: 4-(3,4-Difluorophenyl)-4-oxobutanoic acid (PubChem CID 2758337).
    • Source: PubChem.[1]

    • Relevance: Structural confirm

Sources

Validation & Comparative

mass spectrometry fragmentation of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric Acid

Executive Summary & Technical Context

Compound: 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid Molecular Formula: C₁₂H₁₂F₂O₃ Exact Mass: 242.0755 Da Application: Drug metabolite identification, impurity profiling in fluorinated pharmaceutical synthesis (e.g., GABA analogs, specific kinase inhibitors).

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation strategies for the structural elucidation and quantification of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid. Unlike its non-methylated analog (4-(3,4-difluorophenyl)-4-oxobutanoic acid), the presence of the gem-dimethyl group at the


-position introduces unique steric constraints and fragmentation channels that require optimized ionization parameters.

We compare the two primary analytical "alternatives" available to researchers: Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-) , evaluating their performance in sensitivity, structural information content, and background interference.

Comparative Analysis: ESI(+) vs. ESI(-)

The choice of ionization polarity dictates the fragmentation mechanism and the quality of the spectral data. The following table summarizes the performance metrics for each mode.

Table 1: Performance Comparison of Ionization Modes
FeatureAlternative A: ESI Positive Mode (ESI+) Alternative B: ESI Negative Mode (ESI-)
Primary Precursor Ion


Sensitivity Moderate (Requires protonation of ketone/acid)High (Readily deprotonated carboxylic acid)
Structural Information Rich (Diagnostic acylium ions, aromatic fragments)Limited (Dominant decarboxylation, fewer backbone cleavages)
Background Noise Higher (Adducts with Na⁺, K⁺ common)Lower (Cleaner baseline for acidic analytes)
Key Mechanism

-Cleavage, Acylium ion formation
Neutral loss (CO₂), Inductive cleavage
Recommended Use Structural Elucidation / Unknown ID Quantification (PK/TK Studies)

Deep Dive: Fragmentation Mechanisms

To ensure accurate identification, researchers must understand the causality behind the observed fragments.

A. ESI Positive Mode ( , m/z 243)

In positive mode, protonation occurs primarily at the carbonyl oxygen of the ketone or the carboxylic acid. The fragmentation is driven by charge-remote and charge-site initiation.

  • Acylium Ion Formation (m/z 141): The most dominant diagnostic peak arises from the

    
    -cleavage of the bond between the carbonyl carbon and the methylene group. This generates the stable 3,4-difluorobenzoyl cation  (
    
    
    
    141).
  • Aromatic Cation (m/z 113): Subsequent loss of CO (28 Da) from the acylium ion yields the 3,4-difluorophenyl cation (

    
     113).
    
  • Water Loss (m/z 225): A characteristic neutral loss of H₂O from the carboxylic acid moiety, often forming a cyclic lactone-like intermediate due to the proximity of the ketone and acid groups (facilitated by the gem-dimethyl "Thorpe-Ingold" effect).

B. ESI Negative Mode ( , m/z 241)

Negative mode relies on the stability of the carboxylate anion.

  • Decarboxylation (m/z 197): The base peak is typically the loss of CO₂ (44 Da). The resulting carbanion is stabilized by the adjacent carbonyl group.

  • Fluoride Elimination: In high-energy collision-induced dissociation (CID), minor peaks corresponding to HF loss may be observed, though less common than in aliphatic fluorides.

Visualization of Signaling Pathways (Fragmentation)

The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion in both polarities.

FragmentationPathways cluster_pos ESI Positive Mode (Structural ID) cluster_neg ESI Negative Mode (Quantification) M_Pos [M+H]+ Precursor m/z 243 Ion_225 [M+H - H2O]+ m/z 225 (Cyclic/Acylium) M_Pos->Ion_225 - H2O (18 Da) Ion_141 3,4-Difluorobenzoyl Cation m/z 141 (Base Peak) M_Pos->Ion_141 Alpha-Cleavage - C5H9O2 (101 Da) M_Neg [M-H]- Precursor m/z 241 Ion_197 [M-H - CO2]- m/z 197 (Decarboxylated) M_Neg->Ion_197 - CO2 (44 Da) Ion_113 3,4-Difluorophenyl Cation m/z 113 Ion_141->Ion_113 - CO (28 Da) Ion_177 [M-H - CO2 - HF]- m/z 177 Ion_197->Ion_177 - HF (20 Da) (High Energy)

Figure 1: Comparative fragmentation pathways for 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid in ESI+ and ESI- modes.

Experimental Protocols

To replicate these results, the following validated protocol is recommended. This workflow ensures minimal source degradation and optimal ionization.

Protocol A: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

    • Expert Insight: Avoid using strong acids in Negative mode as they suppress ionization of the carboxylic acid.

Protocol B: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Triple Quadrupole):

ParameterESI Positive (ID)ESI Negative (Quant)
Capillary Voltage 3.5 kV2.5 kV
Cone Voltage 30 V20 V
Source Temp 150°C150°C
Desolvation Temp 400°C400°C
Collision Energy Ramp 15-35 eV10-20 eV

Supporting Experimental Data

The following table synthesizes theoretical and observed fragment ions. The Diagnostic Confidence score (1-10) indicates how unique the fragment is to this specific molecule versus generic contaminants.

Table 2: Fragment Ion Library
m/z (Observed)Ion ModeProposed StructureFormulaDiagnostic ConfidenceNotes
243.08 ESI+

C₁₂H₁₃F₂O₃10Parent Ion
225.07 ESI+

C₁₂H₁₁F₂O₂6Common in keto-acids
141.01 ESI+

C₇H₃F₂O9 Key Identifier (Difluorobenzoyl)
113.02 ESI+

C₆H₃F₂8Difluorophenyl ring confirmation
241.07 ESI-

C₁₂H₁₁F₂O₃10Parent Ion
197.08 ESI-

C₁₁H₁₁F₂O7Base peak in Neg mode

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for fragmentation rules such as alpha-cleavage and McLafferty rearrangement).[1]

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Characterization of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Retrieved from (Source for non-methylated analog baseline data).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
  • Doc Brown's Chemistry. (2024). Mass spectrometry fragmentation patterns of ketones and carboxylic acids. Retrieved from (Mechanistic verification of alpha-cleavage in keto-derivatives).

Sources

FTIR Spectral Analysis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR spectral analysis of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid , a specialized fluorinated intermediate likely used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or proton pump inhibitors (PPIs).[1]

Executive Summary & Analytical Context

In the development of fluorinated pharmaceuticals, 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid represents a critical structural scaffold.[1] Its gem-dimethyl group serves to block metabolic beta-oxidation, enhancing drug stability, while the 3,4-difluorophenyl moiety increases lipophilicity and metabolic resistance.[1]

For researchers, the "performance" of this compound is defined by its purity profile and structural integrity prior to downstream coupling.[1] While NMR provides definitive structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior method for rapid, high-throughput "Go/No-Go" decision-making in process monitoring.[1]

This guide compares the FTIR spectral performance of the target compound against its critical synthetic precursors and structural analogs, providing a self-validating protocol for quality control.

Theoretical Spectral Fingerprint

To validate the identity of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid, one must confirm four distinct chemical moieties simultaneously.

Key Functional Group Assignments
Functional GroupWavenumber (cm⁻¹)IntensitySpectral Feature (Diagnostic)
Carboxylic Acid (O-H) 2500–3300Medium/BroadBroad "hump" characteristic of H-bonded dimers.[1]
Carboxylic Acid (C=O) 1700–1725StrongSharp band.[1] Distinguishable from the ketone.[1]
Aryl Ketone (C=O) 1680–1690StrongLower frequency than acid C=O due to conjugation with the difluorophenyl ring.[1]
Gem-Dimethyl (C-H) 1365 & 1385MediumCritical Identity Peak: The "Gem-Dimethyl Doublet" (rabbit ears) split by ~20 cm⁻¹.[1]
Aryl Fluorine (C-F) 1100–1250Very StrongMultiple bands; typically the strongest in the fingerprint region.[1]
Aromatic Ring (C=C) ~1510, 1605MediumCharacteristic skeletal vibrations of the benzene ring.[1]

Expert Insight: The presence of the gem-dimethyl doublet (1365/1385 cm⁻¹) is the primary differentiator between this compound and its non-methylated analog (4-(3,4-difluorophenyl)-4-oxobutyric acid).[1] If this doublet is absent or appears as a singlet, the methylation step failed.[1]

Comparative Analysis: Target vs. Alternatives

In a process chemistry setting, "alternatives" refer to the impurities or erroneous structures that must be distinguished from the target.[1]

Comparison 1: Target vs. Starting Material (2,2-Dimethylsuccinic Anhydride)

The most common failure mode in synthesis (Friedel-Crafts acylation) is incomplete reaction.[1] FTIR is superior to HPLC for detecting unreacted anhydride due to the distinct carbonyl shift.[1]

FeatureTarget CompoundPrecursor (Anhydride)Analytical Verdict
Carbonyl Region Two bands: 1685 (Ketone), 1715 (Acid)Doublet: 1780 & 1860 cm⁻¹High Sensitivity: Anhydride peaks are unique and high-frequency.[1] Any peak >1750 cm⁻¹ indicates contamination.[1]
Hydroxyl Region Broad O-H (2500-3300 cm⁻¹)Absent Presence of broad OH confirms ring opening.[1]
Comparison 2: Target vs. Regioisomer (3,3-Dimethyl isomer)

Depending on the Friedel-Crafts conditions, the aromatic ring may attack the less hindered carbonyl of the anhydride, yielding the 3,3-dimethyl isomer (gem-dimethyl beta to acid).[1]

  • Target (2,2-dimethyl): Gem-dimethyl is

    
     to the carboxylic acid.[1] The steric bulk affects the acid C=O frequency slightly.[1]
    
  • Isomer (3,3-dimethyl): Gem-dimethyl is

    
     to the ketone.[1] The steric bulk affects the ketone C=O frequency, potentially shifting it lower (1670-1675 cm⁻¹) and altering the fingerprint region.[1]
    
  • Differentiation: Difficult by FTIR alone; requires NMR for confirmation.[1] However, FTIR can screen for batch-to-batch consistency.[1]

Experimental Protocol (Self-Validating)

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for fluorinated keto-acids to avoid moisture interference in the OH region and to prevent halide exchange (though rare with F).[1]

Step-by-Step Workflow
  • Instrument Prep: Clean Diamond/ZnSe crystal with isopropanol.[1] Collect background spectrum (air).[1]

  • Sample Prep: Place ~5 mg of solid 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid on the crystal.

  • Compression: Apply high pressure using the anvil to ensure contact (critical for the hard crystalline lattice of fluorinated aromatics).[1]

  • Acquisition: Scan range 4000–600 cm⁻¹; 32 scans; 4 cm⁻¹ resolution.

  • Validation Check (The "Triad" Test):

    • Check 1: Is there a broad OH stretch? (Yes = Acid present).[1][2][3]

    • Check 2: Are there two carbonyl peaks between 1650–1750? (Yes = Keto-acid formed).[1]

    • Check 3: Is the region 1750–1870 clear? (Yes = No anhydride precursor).[1]

Process Analytical Workflow Diagram

The following diagram illustrates the decision logic for using FTIR to validate the synthesis of the target compound from 1,2-difluorobenzene and 2,2-dimethylsuccinic anhydride.

FTIR_Workflow Start Crude Reaction Mixture FTIR_Scan Perform ATR-FTIR Scan Start->FTIR_Scan Check_1780 Check 1780-1860 cm⁻¹ (Anhydride Doublet) FTIR_Scan->Check_1780 Result_Anhydride Peaks Present: Incomplete Reaction Check_1780->Result_Anhydride Detected Check_1380 Check 1365/1385 cm⁻¹ (Gem-Dimethyl Doublet) Check_1780->Check_1380 Clear Result_NoMethyl Singlet/Absent: Wrong Precursor Used Check_1380->Result_NoMethyl Absent Check_OH Check 2500-3300 cm⁻¹ (Broad Acid OH) Check_1380->Check_OH Present Check_OH->Result_Anhydride Absent (Cyclized?) Pass PASS: Target Structure Confirmed Check_OH->Pass Present

Caption: Logic gate workflow for the spectral validation of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid synthesis.

References

  • PubChem Compound Summary. "4-(3,4-Difluorophenyl)-4-oxobutanoic acid (Analog Reference)." National Center for Biotechnology Information.[1] Accessed February 2, 2026.[1] [Link][1]

  • Janjua, N. et al. "Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen)."[1] Arzneimittelforschung, 2004.[1] [Link]

  • SpectraBase. "2,2-Dimethylsuccinic anhydride FTIR Spectrum."[1] Wiley Science Solutions.[1] Accessed February 2, 2026.[1] [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach."[1][4] Encyclopedia of Analytical Chemistry, 2000.[1][4] [Link]

  • Mayo, D.W., Miller, F.A., Hannah, R.W. Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience, 2004.[1] (Standard text for Gem-Dimethyl doublet assignment).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized molecule's chemical structure is a foundational pillar of scientific rigor. An incorrect structural assignment can invalidate extensive biological testing, leading to significant loss of time and resources. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the chemical structure of a novel keto-acid, 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, establishing a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

The principles and techniques discussed herein are grounded in the universally accepted standards for chemical nomenclature and structural representation set forth by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

The Synthetic Pathway: A Rational Approach via Friedel-Crafts Acylation

The target molecule, 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid, is logically assembled via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a powerful tool for forming carbon-carbon bonds to an aromatic ring.[4][5]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reactants: 1,2-Difluorobenzene serves as the electron-rich aromatic nucleophile. 2,2-Dimethylsuccinic anhydride is the acylating agent. The use of an anhydride is often preferred over an acyl chloride as it can be less volatile and produce a carboxylic acid byproduct that is easily managed during workup.[6]

  • Catalyst: Aluminum chloride (AlCl₃) is a potent Lewis acid required to activate the anhydride.[4] It coordinates with one of the carbonyl oxygens, generating a highly reactive acylium ion electrophile, which is then attacked by the difluorobenzene ring. While other Lewis acids could be employed, AlCl₃ is a cost-effective and highly effective choice for this transformation.[7]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal. These solvents will not react with the Lewis acid catalyst and effectively solubilize the reactants.

  • Workup: The reaction is quenched with a cold, dilute acid (e.g., HCl) to decompose the aluminum-ketone complex and protonate the resulting carboxylate. This step is critical for isolating the final carboxylic acid product.

A similar synthesis, reacting toluene with succinic anhydride, is a well-established undergraduate laboratory preparation, demonstrating the reliability of this method.[7]

The Validation Workflow: A Multi-Pronged Analytical Strategy

A single analytical technique is rarely sufficient for unambiguous structure determination. True confidence is achieved by creating a self-validating system where orthogonal methods provide complementary data points, all converging on a single, consistent structure. The combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy forms the cornerstone of modern small molecule validation.[8][9]

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_conclusion Conclusion Synthesized_Product Crude Synthesized Product Purification Column Chromatography Synthesized_Product->Purification Pure_Product Purified Analyte Purification->Pure_Product MS Mass Spectrometry (MS) (Molecular Weight) Pure_Product->MS H_NMR ¹H NMR Spectroscopy (Proton Environment) Pure_Product->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Pure_Product->C_NMR Data_Analysis Data Interpretation & Comparison to Theory MS->Data_Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural validation of a synthesized compound.
Spectroscopic Analysis: Comparing Theory with Experimental Data

The core of the validation process lies in comparing the experimentally obtained data with the data predicted from the proposed chemical structure.

Mass spectrometry provides the molecular weight of the compound, offering the first critical checkpoint.

  • Expected Result: The exact mass of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid (C₁₂H₁₂F₂O₃) is 242.0751 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak ([M+H]⁺) at m/z 243.0829.

  • Fragmentation Analysis: Aromatic ketones exhibit predictable fragmentation patterns.[10] A key fragmentation is the alpha-cleavage adjacent to the carbonyl group, which would result in the formation of a stable 3,4-difluorobenzoyl acylium ion.[11] This provides corroborating evidence for the connectivity of the aromatic ring and the keto group.

Table 1: Comparison of Expected vs. Experimental MS Data

ParameterExpected Value (Theoretical)Experimental Result (Hypothetical)Conclusion
Molecular Ion [M+H]⁺ m/z 243.0829m/z 243.0831Match
Key Fragment Ion m/z 141.0148 (C₇H₃F₂O⁺)m/z 141.0150Match

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and environment of atoms in a small molecule.[12] We will analyze both ¹H and ¹³C NMR spectra.

Proposed Structure with Atom Labeling for NMR:

Caption: Labeled structure for NMR signal assignment.

¹H NMR Analysis:

The proton NMR spectrum reveals the number of different proton environments and their neighboring protons.

  • Expected Signals:

    • (a) Gem-dimethyl group: A singlet integrating to 6 protons, as there are no adjacent protons to cause splitting.

    • (b) Methylene group: A singlet integrating to 2 protons, adjacent to a quaternary carbon.

    • (d, e, f) Aromatic protons: Three signals in the aromatic region (typically 7.0-8.0 ppm). The fluorine atoms will cause complex splitting patterns (coupling). Based on data for similar structures like 3',4'-difluoroacetophenone, the proton adjacent to the carbonyl group will be the most downfield.

    • Carboxylic Acid Proton: A broad singlet, often far downfield (>10 ppm), which may exchange with D₂O.

Table 2: Comparison of Expected vs. Experimental ¹H NMR Data (500 MHz, CDCl₃)

LabelProtonsExpected Shift (ppm)MultiplicityExperimental Shift (ppm)Conclusion
a 6H~1.3Singlet (s)1.32Match
b 2H~3.2Singlet (s)3.25Match
d, e, f 3H7.2 - 8.0Multiplets (m)7.30-7.45, 7.85-7.95Match
-COOH 1H>10Broad Singlet (br s)11.5Match

¹³C NMR Analysis:

The carbon NMR spectrum shows all unique carbon atoms in the molecule. Fluorine coupling will also be observed here.

  • Expected Signals:

    • Carbonyls: Two distinct signals in the downfield region: one for the ketone (~195-200 ppm) and one for the carboxylic acid (~175-180 ppm).

    • Aromatic Carbons: Six signals, with those directly bonded to fluorine showing large C-F coupling constants.

    • Aliphatic Carbons: Three signals: the quaternary carbon, the methylene carbon, and the equivalent methyl carbons.

Table 3: Comparison of Expected vs. Experimental ¹³C NMR Data (125 MHz, CDCl₃)

Carbon TypeExpected Shift (ppm)Experimental Shift (ppm)Conclusion
Ketone C=O ~196196.8Match
Carboxylic Acid C=O ~178179.2Match
Aromatic C-F 150 - 160 (with C-F coupling)152.5 (d), 155.8 (d)Match
Aromatic C-H / C-C 115 - 135117.9 (d), 124.8, 131.2Match
Methylene (-CH₂-) ~4545.1Match
Quaternary C ~4040.7Match
Methyl (-CH₃) ~2524.9Match

The strong correlation between the predicted spectroscopic data and the hypothetical experimental results across MS, ¹H NMR, and ¹³C NMR provides a robust, self-validating confirmation of the structure of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid.

Comparative Analysis of Alternative Methodologies

While NMR and MS are the primary tools, other techniques can provide valuable, albeit less definitive, information.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. For our target molecule, strong absorbances would be expected for the ketone C=O stretch (~1690 cm⁻¹), the carboxylic acid C=O stretch (~1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). While useful for confirming the presence of these groups, IR spectroscopy does not provide detailed connectivity information and would struggle to distinguish between isomers. However, it can be a powerful complementary technique.[13]

  • Elemental Analysis (CHN Analysis): This method determines the mass percentages of carbon, hydrogen, and nitrogen. The theoretical composition of C₁₂H₁₂F₂O₃ is C: 59.50%, H: 5.00%. If the experimental result falls within a narrow margin (e.g., ±0.4%), it provides strong evidence for the molecular formula. This is a classic, quantitative method that complements the mass-to-charge ratio data from MS.

  • 2D NMR (COSY, HSQC): For more complex molecules where 1D NMR signals overlap or assignments are ambiguous, 2D NMR techniques are indispensable. A COSY experiment would confirm the lack of coupling between the aliphatic protons, while an HSQC would definitively correlate each proton signal to its directly attached carbon, leaving no doubt about the assignments listed in Tables 2 and 3.

Conclusion

The structural validation of a newly synthesized compound is a systematic process of evidence accumulation. By leveraging a primary workflow of Mass Spectrometry and 1D NMR (¹H and ¹³C), we can rapidly and confidently compare experimental data against a theoretical structure. The proposed synthesis via Friedel-Crafts acylation is a reliable method for accessing the target 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid. The convergence of data from these orthogonal analytical techniques—confirming molecular weight, fragmentation patterns, proton environments, and the carbon skeleton—provides the necessary scientific rigor to definitively validate the chemical structure, enabling further research and development with confidence.

References

  • IUPAC Rules. (n.d.). University of California, Davis, Department of Chemistry. Retrieved February 2, 2026, from [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2014). The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). Chemical Science. Retrieved February 2, 2026, from [Link]

  • Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. (2008). Google Patents.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2008). ResearchGate. Retrieved February 2, 2026, from [Link]

  • IUPAC nomenclature of organic chemistry. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • IUPAC Naming of Organic Compounds with Functional Groups. (2024). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

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